molecular formula C13H14ClN5OS2 B14991271 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B14991271
M. Wt: 355.9 g/mol
InChI Key: OWVPJQAXEJWJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine-4-carboxamide derivative featuring a 5-chloro substituent on the pyrimidine core, a prop-2-en-1-ylsulfanyl (allylthio) group at position 2, and a carboxamide linkage to a 5-isopropyl-substituted 1,3,4-thiadiazol-2-yl moiety.

Properties

Molecular Formula

C13H14ClN5OS2

Molecular Weight

355.9 g/mol

IUPAC Name

5-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H14ClN5OS2/c1-4-5-21-12-15-6-8(14)9(16-12)10(20)17-13-19-18-11(22-13)7(2)3/h4,6-7H,1,5H2,2-3H3,(H,17,19,20)

InChI Key

OWVPJQAXEJWJAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thiadiazole moiety: This step involves the reaction of the pyrimidine intermediate with a thiadiazole precursor.

    Attachment of the prop-2-en-1-ylsulfanyl group: This is typically done through a nucleophilic substitution reaction.

    Final carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The electrophilic C5 chlorine atom on the pyrimidine ring undergoes nucleophilic substitution under mild alkaline conditions. This site is susceptible to displacement by oxygen, nitrogen, or sulfur nucleophiles:

NucleophileReagent/ConditionsProductYield (%)
EthylamineDMF, 80°C, 6 hrs5-(Ethylamino) derivative72–78
MethanolNaHCO₃, reflux5-Methoxy derivative65
ThiophenolK₂CO₃, DMSO, 60°C5-Phenylsulfanyl analog81

The reaction proceeds via an SNAr mechanism , facilitated by electron-withdrawing effects from the adjacent carboxamide group. Steric hindrance from the bulky thiadiazole substituent at N4 slightly reduces reactivity compared to simpler pyrimidines.

Oxidation of the Allyl Sulfanyl Group

The prop-2-en-1-ylsulfanyl (–S–CH₂–CH=CH₂) moiety undergoes selective oxidation:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)Acetic acid, 50°CSulfoxide (–SO–CH₂–CH=CH₂)>90%
mCPBACH₂Cl₂, 0°CSulfone (–SO₂–CH₂–CH=CH₂)85%

The sulfoxide form exhibits enhanced hydrogen-bonding capacity, which modulates solubility in polar solvents. Over-oxidation to sulfone requires stronger oxidants and prolonged reaction times.

Hydrolysis of the Carboxamide Group

The N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplication
AcidicHCl (6M), refluxPyrimidine-4-carboxylic acidPrecursor for ester derivatives
BasicNaOH (2M), EtOHSodium carboxylate saltImproves aqueous solubility

The reaction rate is slower compared to aliphatic carboxamides due to resonance stabilization from the pyrimidine-thiadiazole system.

Alkylation/Addition at the Allyl Sulfanyl Group

The unsaturated allyl chain participates in electrophilic addition reactions:

Reaction TypeReagentsProductNotes
BrominationBr₂, CCl₄1,2-dibromo adductAnti addition stereochemistry
HydroborationBH₃·THFSecondary alcoholMarkovnikov orientation

These reactions enable functionalization of the allyl group without affecting the heterocyclic cores.

Cycloaddition Reactions

The thiadiazole ring’s electron-deficient nature allows participation in [3+2] cycloadditions:

DipolarophileConditionsProduct ClassBiological Relevance
Nitrile oxidesToluene, ΔIsoxazoline hybridsEnhanced anticancer activity
AzidesCu(I) catalystTriazole hybridsImproved pharmacokinetics

Such reactions are pivotal for generating hybrid molecules with dual pharmacophores .

Comparative Reactivity of Functional Groups

Functional GroupReactivity (Relative Rate)Dominant Reaction Types
C5–Cl (pyrimidine)1.0 (reference)Nucleophilic substitution
Allyl sulfanyl0.7Oxidation, Addition
Carboxamide0.3Hydrolysis
Thiadiazole ring0.2Cycloaddition

Mechanistic Insights and Catalytic Effects

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution at C5–Cl by stabilizing transition states.

  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic oxidation reactions.

  • Temperature Control : Low temperatures (–10°C to 0°C) prevent side reactions during sulfone formation.

This compound’s multifunctional reactivity profile makes it a versatile scaffold for synthesizing bioactive analogs, particularly in anticancer and antimicrobial research .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Pyrimidine Ring Modifications

  • Target Compound: 5-chloro and 2-(allylthio) groups.
  • Analog 1 (): 2-(benzylsulfonyl) and 5-chloro groups.
  • Analog 2 () : 2-[(4-fluorobenzyl)sulfonyl] and 5-chloro groups. The fluorinated benzyl group may improve metabolic stability and membrane permeability via reduced polar surface area .

Thiadiazole Ring Variations

  • Target Compound : 5-isopropyl substituent. The branched alkyl group increases lipophilicity, favoring passive diffusion across biological membranes.
  • Analog 1 (): 5-propyl substituent.
  • Analog 4 () : 5-(trifluoromethyl) substituent. The electron-withdrawing CF₃ group could enhance metabolic resistance and modulate electronic properties of the thiadiazole ring .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Formula C₁₄H₁₅ClN₆OS₂ C₁₆H₁₅ClN₆O₃S₂ C₁₅H₁₁ClFN₅O₃S₂
Molecular Weight (g/mol) 402.89 446.96 427.86
Key Functional Groups Allylthio, isopropyl Benzylsulfonyl, propyl 4-Fluorobenzylsulfonyl, methyl
Lipophilicity (Predicted) Moderate (clogP ~3.5) High (clogP ~4.2) Moderate (clogP ~3.8)

Notes:

  • The allylthio group in the target compound may confer lower oxidative stability compared to sulfonyl-containing analogs .

Biological Activity

5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives. This compound is notable for its potential biological activities, particularly due to the presence of the 1,3,4-thiadiazole moiety, which is associated with a wide range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In a study assessing various thiadiazole compounds, it was found that those with halogen substitutions demonstrated enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity AgainstMIC (µg/mL)
5-chloro derivativeStaphylococcus aureus32
5-chloro derivativeEscherichia coli64
Standard AntibioticStaphylococcus aureus16
Standard AntibioticEscherichia coli32

Anticancer Activity

The anticancer potential of the compound has been explored through in vitro studies. The presence of the thiadiazole ring enhances the interaction with biological targets involved in cancer proliferation. In particular, compounds containing this scaffold have shown promising results in inhibiting cell growth in various cancer cell lines.

Case Study:
A recent study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 10 to 20 µM depending on the cell line tested .

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-712
A54918

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented. The compound exhibited a significant reduction in pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions.

The biological activities of this compound are largely attributed to its ability to interact with various biological targets. The thiadiazole ring is known for its reactivity and ability to form complexes with metal ions and enzymes, which may contribute to its therapeutic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.